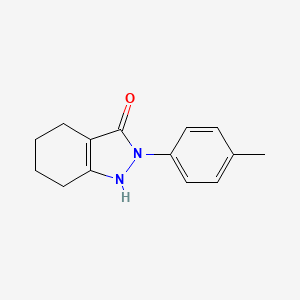

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

CAS No.:

Cat. No.: VC16384954

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

| Standard InChI | InChI=1S/C14H16N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15-16/h6-9,15H,2-5H2,1H3 |

| Standard InChI Key | HKKTYHILGKBIGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(N2)CCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydroindazole system (a six-membered cyclohexene ring fused to a pyrazole ring) with substituents at critical positions:

-

2-position: A 4-methylphenyl group, introducing steric bulk and hydrophobic character.

-

3-position: A hydroxyl group, enabling hydrogen bonding and influencing electronic distribution.

The molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol. Its IUPAC name is 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, distinguishing it from isomeric forms where substituents occupy alternative positions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol |

| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(CCCC3)N2O |

| Topological Polar Surface Area | 54.6 Ų |

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous indazoles exhibit distinct NMR and IR profiles:

-

¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (broad δ 4.5–5.5 ppm) .

-

IR: Stretching vibrations for O–H (3200–3600 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹).

Synthesis and Structural Optimization

Conventional Synthetic Routes

The synthesis of 2-aryl-substituted indazoles typically involves cyclocondensation reactions between substituted anilines and carbonyl precursors. For example:

-

Cyclization: Reacting 4-methylphenylhydrazine with cyclohexenone derivatives under acidic conditions (e.g., HCl in ethanol) forms the tetrahydroindazole core.

-

Functionalization: Introducing the hydroxyl group at the 3-position via oxidation-reduction sequences or direct electrophilic substitution .

Key Reaction Parameters:

-

Solvent: Ethanol or acetonitrile for optimal solubility.

-

Catalyst: Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂).

-

Temperature: 80–100°C for 12–24 hours to ensure complete cyclization.

Advanced Methodologies

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at the 3-position activates the indazole ring toward electrophilic aromatic substitution. Common reactions include:

-

Nitration: Introducing nitro groups at the 5- or 7-positions using HNO₃/H₂SO₄ .

-

Sulfonation: Generating sulfonic acid derivatives for enhanced water solubility.

Hydrogenation and Ring Modification

The tetrahydroindazole core can undergo further hydrogenation to yield fully saturated indoline analogs, altering conformational flexibility and binding affinity toward biological targets .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Indazole derivatives are potent inhibitors of protein kinases (e.g., EGFR, HER2) due to their ability to mimic ATP’s purine motif. The hydroxyl group at the 3-position enhances hydrogen bonding with kinase active sites, as observed in structurally related compounds like BMS-599626 .

Receptor Modulation

Substituted indazoles exhibit affinity for serotonin (5-HT₂) and adrenergic receptors, suggesting potential applications in neurology and cardiology. For example, 2-(4,5-dihydroimidazol-2-yl)indazoles demonstrate peripheral 5-HT₂ receptor agonism, modulating vasoconstriction and platelet aggregation .

Applications and Future Directions

Therapeutic Development

The compound’s scaffold is a promising candidate for:

-

Oncology: Targeting tyrosine kinase-driven malignancies.

-

Cardiovascular Diseases: Modulating vascular tone via 5-HT₂ receptor interactions.

Material Science

Indazole-based ligands are explored in catalytic systems for asymmetric synthesis, leveraging their chiral centers and electron-rich aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume